N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a complex organic compound featuring a benzothiazole ring system fused to a phenyl group, which is further connected to a butoxybenzamide moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and prophylaxis and treatment of rotavirus infections . They have also been studied for their anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular activity and antibacterial action .
Action Environment
It’s worth noting that the synthesis of benzothiazole derivatives has been achieved under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-naphthamide
N-((2E)-1,3-benzothiazol-2(3H)-ylidene)-2-chloroacetamide
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is unique due to its specific structural features, such as the butoxybenzamide moiety, which differentiates it from other benzothiazole derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-15-28-20-13-11-17(12-14-20)23(27)25-19-8-6-7-18(16-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBDDQOJPPWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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